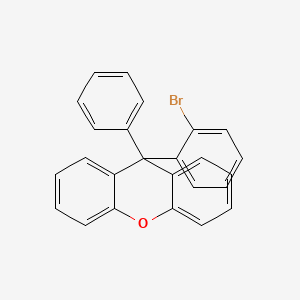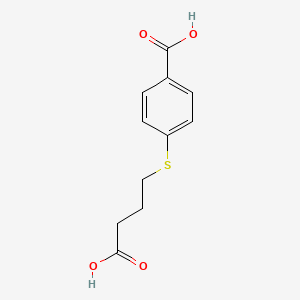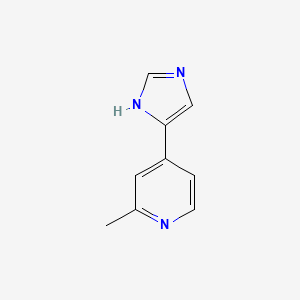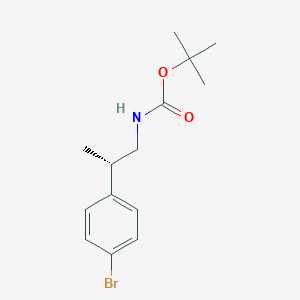
tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a chiral propyl chain, which is further substituted with a 4-bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-2-(4-bromophenyl)propylamine. This can be achieved through the reduction of the corresponding nitro compound or via other amination methods.
Carbamate Formation: The (S)-2-(4-bromophenyl)propylamine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
The overall reaction can be summarized as:
(S)-2-(4-bromophenyl)propylamine+tert-butyl chloroformate→tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated phenols or quinones.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Brominated phenols or quinones.
Reduction: (S)-2-(4-bromophenyl)propylamine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate serves as a building block for the synthesis of more complex molecules. Its chiral center makes it valuable for the preparation of enantiomerically pure compounds.
Biology
The compound can be used in the development of chiral ligands for asymmetric catalysis, which is crucial in the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active amine, which may exhibit pharmacological activity.
Industry
The compound’s reactivity and chiral nature make it useful in the production of fine chemicals and pharmaceuticals, where enantiomeric purity is essential.
作用機序
The mechanism by which tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate exerts its effects depends on its application. As a prodrug, it undergoes enzymatic hydrolysis to release the active amine, which can interact with specific molecular targets such as enzymes or receptors. The bromophenyl group may also participate in binding interactions, enhancing the compound’s affinity and specificity.
類似化合物との比較
Similar Compounds
tert-Butyl (S)-(2-phenylpropyl)carbamate: Lacks the bromine substituent, which may affect its reactivity and binding properties.
tert-Butyl (S)-(2-(4-chlorophenyl)propyl)carbamate: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical behavior and biological activity.
tert-Butyl (S)-(2-(4-fluorophenyl)propyl)carbamate: The fluorine substituent can influence the compound’s electronic properties and metabolic stability.
Uniqueness
The presence of the bromine atom in tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s performance in various applications.
特性
分子式 |
C14H20BrNO2 |
|---|---|
分子量 |
314.22 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-2-(4-bromophenyl)propyl]carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-10(11-5-7-12(15)8-6-11)9-16-13(17)18-14(2,3)4/h5-8,10H,9H2,1-4H3,(H,16,17)/t10-/m1/s1 |
InChIキー |
DWVQIDLQGUKRLS-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](CNC(=O)OC(C)(C)C)C1=CC=C(C=C1)Br |
正規SMILES |
CC(CNC(=O)OC(C)(C)C)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


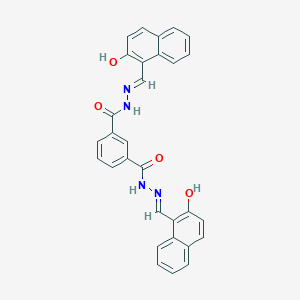

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)

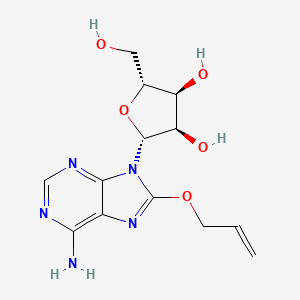

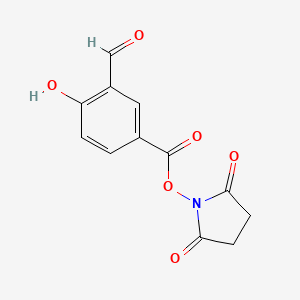


![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)

